molecular formula C10H10BrNO2 B1375489 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid CAS No. 1382486-27-2

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

Cat. No.: B1375489
CAS No.: 1382486-27-2
M. Wt: 256.1 g/mol
InChI Key: OALBQEKDAYWCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C10H10BrNO2. It is a derivative of pyridine and cyclobutane, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid typically involves the bromination of a pyridine derivative followed by cyclobutanecarboxylation. One common method starts with the bromination of 2-pyridinecarboxylic acid to obtain 5-bromo-2-pyridinecarboxylic acid. This intermediate is then subjected to a cyclobutanecarboxylation reaction under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts, to enhance yield and purity. The industrial process may also include purification steps like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-2-YL)cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyridin-2-YL)cyclobutanecarboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid: Similar structure but with an iodine atom instead of bromine

Uniqueness

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The bromine atom can participate in specific halogen bonding interactions, which may not be possible with other halogens like chlorine or fluorine .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALBQEKDAYWCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.